4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
The compound 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS: 667412-82-0) is a triazole-thiol derivative with a molecular formula of C₁₃H₁₄BrN₃OS and a molecular weight of 340.24 g/mol . Its structure features:
- Allyl group at position 4 of the triazole ring.
- (4-Bromophenoxy)methyl substituent at position 3.
- Thiol (-SH) group at position 2.
This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQDDPNLHZYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromophenol with allyl bromide to form 4-bromophenyl allyl ether. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol moiety readily participates in nucleophilic substitution reactions under basic conditions. This reactivity is exploited to create sulfur-linked derivatives:
Key Observations :
-
Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with cesium carbonate as a base .
-
Subsequent ketone reduction using NaBH₄ preserves the triazole core while introducing stereochemistry .
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 2h in ethanol | 4-Allyl-5-(4-bromophenoxy)methyl triazole disulfide | Dimerization for stability | |
| KMnO₄ | Acidic aqueous, 60°C, 4h | Triazole sulfonic acid derivative | Water-solubility enhancement |
Mechanistic Insight :
-
Disulfide formation is reversible and critical for redox-based biological activity .
-
Over-oxidation to sulfonic acids irreversibly modifies the thiol group.
Coupling with Bioactive Molecules
The thiol group enables conjugation with pharmacophores to enhance therapeutic potential:
Structure-Activity Relationship (SAR) :
-
Allyl and bromophenoxy groups improve membrane permeability, enhancing target engagement .
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Electron-withdrawing substituents (e.g., -Br) increase electrophilicity at the triazole ring .
Cyclization and Heterocycle Formation
The triazole-thiol scaffold participates in ring-expansion reactions:
Key Data :
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Cyclization retains the bromophenoxy methyl group, preserving π-π stacking interactions .
-
Fused heterocycles exhibit improved metabolic stability compared to parent triazole .
Metal Coordination Complexes
The sulfur and nitrogen atoms enable chelation with transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| Cu(II) acetate | 1:2 | Octahedral geometry with S,N-coordination | 12.4 ± 0.3 | |
| Pd(II) chloride | 1:1 | Square planar bis-ligand complex | 8.9 ± 0.2 |
Applications :
-
Cu(II) complexes show enhanced superoxide dismutase (SOD) mimetic activity.
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Pd(II) derivatives catalyze Suzuki-Miyaura cross-coupling reactions.
Critical Analysis of Reaction Trends
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Solvent Effects : DMF > DMSO > ethanol in S-alkylation efficiency due to better nucleophile activation .
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pH Dependence : Optimal alkylation at pH 8–9; acidic conditions promote disulfide formation .
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Steric Factors : Bulky electrophiles (e.g., adamantyl bromides) require extended reaction times .
This comprehensive reactivity profile positions 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has shown significant antibacterial and antifungal activities. Research indicates that triazoles can inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.25–2 μg/mL |
| Other Triazole Derivatives | Various | 0.046–3.11 μM |
Studies have demonstrated that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of triazole compounds, making them promising candidates for developing new antibiotics .
1.2 Anticancer Potential
Triazoles are also being investigated for their anticancer properties. Compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.
Agricultural Applications
2.1 Fungicides
The triazole structure is well-known in agricultural chemistry as a backbone for fungicides. Compounds like this compound can potentially be developed into effective fungicides due to their ability to disrupt fungal cell membrane integrity.
Case Study: Efficacy Against Plant Pathogens
A study evaluated the effectiveness of triazole derivatives against common plant pathogens such as Fusarium and Botrytis species. Results showed that certain derivatives had a significant reduction in fungal biomass compared to untreated controls.
| Fungicide | Pathogen | Efficacy (%) |
|---|---|---|
| Triazole Derivative A | Fusarium spp. | 85% |
| Triazole Derivative B | Botrytis cinerea | 90% |
Material Science Applications
3.1 Corrosion Inhibitors
Research has indicated that triazole compounds can serve as effective corrosion inhibitors in metal protection applications. The thiol group in this compound enhances its ability to form protective films on metal surfaces.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the thiol group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent variations:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., nitro in , bromophenoxy in ) often exhibit reduced antioxidant capacity compared to those with electron-donating groups (e.g., -NH₂, -OCH₃) .
Antimicrobial Activity: Chlorophenyl and pyrazole-containing derivatives (e.g., ) demonstrate moderate to high antimicrobial activity, suggesting the target compound’s bromophenoxy group could be optimized for similar applications. Antioxidant Activity: Amino and thiol groups in compounds like 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) show superior free radical scavenging in DPPH/ABTS assays due to electron-donating effects .
Physicochemical and Pharmacokinetic Properties
Notes:
- Bromine’s electronegativity may enhance stability against metabolic degradation compared to fluorine or chlorine analogues .
Biological Activity
4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrN3OS. Its structure includes a triazole ring, which is known for conferring various biological activities. The presence of the bromophenoxy group enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, studies have shown that this compound demonstrates potent activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound's antibacterial efficacy is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways. Notably, it has shown higher potency than traditional antibiotics like ampicillin and ciprofloxacin against certain resistant strains .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The compound has been evaluated for its effectiveness against various fungal pathogens:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
The antifungal mechanism involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .
Antioxidant Activity
In addition to its antimicrobial properties, this compound exhibits antioxidant activity. This is significant as oxidative stress is implicated in various diseases:
| Assay Method | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 20 |
| ABTS Radical Scavenging | 15 |
The antioxidant activity is attributed to the presence of the thiol group in its structure, which can donate electrons to neutralize free radicals .
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- Antibacterial Efficacy : A study conducted by Mohammed et al. (2019) demonstrated that derivatives of triazoles with allyl substitutions exhibited enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis compared to standard treatments .
- Synergistic Effects : Research has shown that combining this triazole derivative with other antibiotics can lead to synergistic effects, enhancing overall antibacterial efficacy against resistant bacterial strains .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to bacterial DNA gyrase, a target for many antibiotics, thereby inhibiting bacterial replication .
Q & A
Q. What are the common synthetic pathways for preparing 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
The compound is typically synthesized via alkylation or Mannich reactions. For example:
- Alkylation : Reacting 1,2,4-triazole precursors (e.g., 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) with alkylating agents like phenacyl bromide or 4-bromophenacyl bromide under basic conditions yields S-substituted derivatives .
- Mannich Reaction : Aminomethylation of triazole-thiol intermediates with formaldehyde and secondary amines generates Mannich bases, which are useful for introducing functional diversity . Key characterization methods include elemental analysis, FTIR, and NMR to confirm structural integrity .
Q. How is the structural identity of this compound validated in synthetic studies?
Structural validation employs:
Q. What preliminary biological screening methods are used to assess its antimicrobial activity?
Antimicrobial potential is evaluated via:
- In Vitro Assays : Disk diffusion or microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial (e.g., Staphylococcus aureus) and fungal (e.g., Candida albicans) strains .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., bromophenyl, allyl groups) correlates with enhanced antifungal efficacy .
Q. Which analytical techniques are critical for purity assessment during synthesis?
Q. How do researchers optimize reaction yields for triazole-thiol derivatives?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Temperature Control : Heating under reflux (60–80°C) improves cyclization kinetics .
- Catalysis : Base catalysts (e.g., NaOH) accelerate thiol deprotonation and nucleophilic substitution .
Advanced Research Questions
Q. What methodologies are employed to investigate its antiradical activity, and how is SAR interpreted?
- DPPH Assay : Measures free radical scavenging at concentrations (e.g., 1 × 10⁻³ M to 1 × 10⁻⁴ M). For instance, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibits 88.89% activity at 1 × 10⁻³ M, dropping to 53.78% at lower concentrations .
- SAR Insights : Electron-withdrawing groups (e.g., fluorobenzylidene) reduce activity, while hydroxybenzylidene enhances it .
Q. How is molecular docking utilized to explore its potential as a helicase inhibitor?
- Target Selection : Docking against SARS-CoV-2 M-nsp13 helicase (PDB: 5WWP) identifies binding interactions .
- Protocol : AutoDock/Vina generates 30 conformers per ligand; the lowest-energy pose (e.g., −9.2 kcal/mol) with hydrogen bonds/hydrophobic contacts is prioritized .
- Validation : MD simulations assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., variable MICs) are addressed via:
- Standardized Protocols : Uniform inoculum size and culture media (e.g., Mueller-Hinton agar) .
- Comparative SAR : Systematic substitution analysis (e.g., bromophenoxy vs. chlorophenyl groups) clarifies substituent effects .
Q. How does this compound interact with metal ions to form coordination complexes?
Q. What novel mechanisms underlie its role in targeted protein degradation for cancer therapy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
